molecular formula C10H9ClF3NO2S B2792753 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine CAS No. 2309776-55-2

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine

Cat. No.: B2792753
CAS No.: 2309776-55-2
M. Wt: 299.69
InChI Key: PSKQABSAGDVYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine is a synthetic organic compound characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further substituted with chlorine and fluorine atoms The azetidine ring, a four-membered nitrogen-containing heterocycle, is another distinctive feature of this compound

Preparation Methods

The synthesis of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Sulfonyl Chloride Intermediate: The starting material, 3-chloro-4-fluoroaniline, is reacted with chlorosulfonic acid to form the corresponding sulfonyl chloride.

    Azetidine Ring Formation: The sulfonyl chloride intermediate is then reacted with a suitable azetidine precursor under basic conditions to form the azetidine ring.

    Introduction of the Difluoromethyl Group:

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: It is explored for its potential use in the development of advanced materials, including polymers and coatings.

    Biological Studies: The compound is used in studies to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Mechanism of Action

The mechanism of action of 1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group is known to form strong interactions with amino acid residues in proteins, while the azetidine ring can enhance binding affinity through its unique structural properties. The difluoromethyl group can influence the compound’s lipophilicity and metabolic stability, contributing to its overall biological activity.

Comparison with Similar Compounds

1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(difluoromethyl)azetidine can be compared with similar compounds, such as:

    1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-methylazetidine: This compound lacks the difluoromethyl group, which may result in different biological and chemical properties.

    1-((3-Chloro-4-fluorophenyl)sulfonyl)-3-(trifluoromethyl)azetidine: The presence of a trifluoromethyl group instead of a difluoromethyl group can significantly alter the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)sulfonyl-3-(difluoromethyl)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClF3NO2S/c11-8-3-7(1-2-9(8)12)18(16,17)15-4-6(5-15)10(13)14/h1-3,6,10H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKQABSAGDVYSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.